molecular formula C15H11Br3FN3O B11551874 N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B11551874
M. Wt: 508.0 g/mol
InChI Key: JLLVKVCQBCDHDL-QPSGOUHRSA-N
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Description

N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group and a tribromophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2,4,5-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Fluorophenyl)methylidene]-2-{[5-(4-Methoxyphenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]-2-{[4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide

Uniqueness

N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to its combination of fluorine and bromine atoms, which impart specific chemical and biological properties. This makes it distinct from other similar compounds and a valuable subject for further research.

Properties

Molecular Formula

C15H11Br3FN3O

Molecular Weight

508.0 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C15H11Br3FN3O/c16-11-5-13(18)14(6-12(11)17)20-8-15(23)22-21-7-9-1-3-10(19)4-2-9/h1-7,20H,8H2,(H,22,23)/b21-7+

InChI Key

JLLVKVCQBCDHDL-QPSGOUHRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br)F

Origin of Product

United States

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